![molecular formula C22H20N4O4S2 B295748 2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B295748.png)
2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific enzyme that plays a crucial role in various physiological processes. The compound has been synthesized using various methods and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of 2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate involves the inhibition of a specific enzyme. The enzyme plays a crucial role in various physiological processes, and the inhibition of this enzyme can lead to the suppression of various diseases.
Biochemical and Physiological Effects:
The compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve neurological function. The compound has also been found to have antioxidant properties, which can help prevent oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments. It is a potent inhibitor of a specific enzyme, making it an excellent tool for studying the role of this enzyme in various physiological processes. However, the compound also has some limitations, including its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate. One possible direction is to study the compound's potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes. Another direction is to investigate the compound's potential use in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate is a chemical compound that has shown promising results in scientific research. It is a potent inhibitor of a specific enzyme and has potential applications in the treatment of various diseases. The compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, and further investigation is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-[(5-amino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate with a suitable reagent. The reaction is carried out under specific conditions to obtain the desired product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of a specific enzyme that is involved in various physiological processes. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
Molekularformel |
C22H20N4O4S2 |
---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
[2-[(Z)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H20N4O4S2/c1-3-6-19-25-26-20(23)17(21(27)24-22(26)31-19)13-15-7-4-5-8-18(15)30-32(28,29)16-11-9-14(2)10-12-16/h4-5,7-13,23H,3,6H2,1-2H3/b17-13-,23-20? |
InChI-Schlüssel |
QODMWTPCMUTCMR-HVZAKDRGSA-N |
Isomerische SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CC=CC=C3OS(=O)(=O)C4=CC=C(C=C4)C)/C(=O)N=C2S1 |
SMILES |
CCCC1=NN2C(=N)C(=CC3=CC=CC=C3OS(=O)(=O)C4=CC=C(C=C4)C)C(=O)N=C2S1 |
Kanonische SMILES |
CCCC1=NN2C(=N)C(=CC3=CC=CC=C3OS(=O)(=O)C4=CC=C(C=C4)C)C(=O)N=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.